molecular formula C10H9Br B13612471 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene

Cat. No.: B13612471
M. Wt: 209.08 g/mol
InChI Key: IHHPKXALUDLGJD-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is substituted at the second position, a methyl group at the fourth position, and a prop-2-yn-1-yl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction conditions are optimized to achieve high yields, typically ranging from 53% to 85% .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The prop-2-yn-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Coupling Reactions: Palladium catalysts and copper(I) iodide (CuI) are used in Sonogashira coupling reactions.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Coupling: Formation of complex aromatic compounds.

Scientific Research Applications

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yl group can undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group.

    2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a benzene ring.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a bromine atom

Uniqueness

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of the bromine atom and the prop-2-yn-1-yl group allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromo-4-methyl-1-prop-2-ynylbenzene

InChI

InChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3

InChI Key

IHHPKXALUDLGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC#C)Br

Origin of Product

United States

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